![molecular formula C7H7N3O B2776305 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol CAS No. 1934501-30-0](/img/structure/B2776305.png)
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methanol group attached to the sixth position of the pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol are not extensively documented in the literature. the general approach involves scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazolopyridine core to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methanol group.
Major Products
The major products formed from these reactions include various functionalized derivatives of the pyrazolopyridine core, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Drug Development
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol has been identified as a promising scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. Research indicates that derivatives of this compound can act as inhibitors for various enzymes and receptors involved in disease processes.
Targeting FGFR Enzymes
Recent studies have highlighted the compound's role in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Compounds derived from this compound have shown efficacy in preclinical models for treating cancers characterized by aberrant FGFR signaling . This makes it a candidate for further development into therapeutics aimed at FGFR-related malignancies.
Biological Research
Antiproliferative Activity
Research has demonstrated that this compound and its derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating pathways involving poly(ADP-ribose) polymerase (PARP) and caspases . This suggests that the compound could be utilized in developing anticancer agents.
Mechanism of Action
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets, leading to modulation of signaling pathways associated with cell growth and survival . The ability to induce cell death through apoptosis makes it particularly valuable in cancer treatment research.
Imaging Applications
Radioimaging Potential
There are emerging applications of this compound in the field of medical imaging. The compound has been explored for use as a radiolabeling agent for positron emission tomography (PET) imaging due to its ability to bind selectively to biological targets . This application could enhance the visualization of tumors and other pathological conditions in clinical settings.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mecanismo De Acción
The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By binding to the kinase domain, the compound prevents the activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: An isomer with distinct chemical properties and biological activities.
Uniqueness
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is unique due to the presence of the methanol group, which can be further functionalized to enhance its biological activities. Its ability to inhibit TRKs with high specificity makes it a promising candidate for drug development .
Actividad Biológica
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 1934501-30-0) features a pyrazolopyridine core with a hydroxymethyl group. Its unique structure contributes to its potential as a pharmacophore in drug development.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . It has been shown to inhibit various cancer cell lines, including:
- K562 : Chronic myeloid leukemia cells.
- MCF-7 : Human breast cancer cells.
- MV4-11 : Biphenotypic B myelomonocytic leukemia cells.
In vitro studies revealed that the compound induced apoptosis and inhibited cell proliferation, demonstrating low micromolar GI50 values against these cancer cell lines .
The mechanism of action involves the inhibition of tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways that promote tumor growth and survival .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolopyridine Core : This can be achieved through cyclization reactions using 3-aminopyrazole and suitable pyridine derivatives.
- Functionalization : The hydroxymethyl group is introduced via reduction or substitution reactions under controlled conditions.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various pyrazolopyridine derivatives, including this compound. The results indicated significant inhibition of cell growth in K562 and MCF-7 cells, with mechanisms involving apoptosis induction through caspase activation and PARP cleavage .
Study 2: Molecular Modeling
Molecular modeling studies have suggested that this compound can effectively bind to TRK active sites. This binding affinity correlates with its observed biological activity, supporting its potential as a lead compound for further drug development .
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer (K562, MCF-7) | Inhibition of TRKs |
1H-Pyrazolo[3,4-b]pyridine | Anticancer, anti-inflammatory | Various kinase inhibitions |
2H-Pyrazolo[3,4-b]pyridine | Antibacterial | Disruption of bacterial cell wall |
Propiedades
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-3,11H,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLKQEHLLNGAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.